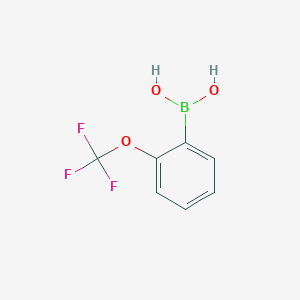

2-(Trifluoromethoxy)phenylboronic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[2-(trifluoromethoxy)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BF3O3/c9-7(10,11)14-6-4-2-1-3-5(6)8(12)13/h1-4,12-13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIJCNTOYZPKURP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1OC(F)(F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BF3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60380411 | |

| Record name | 2-(Trifluoromethoxy)phenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60380411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175676-65-0 | |

| Record name | 2-(Trifluoromethoxy)phenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60380411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Trifluoromethoxy)phenylboronic Acid (contains varying amounts of Anhydride) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(Trifluoromethoxy)phenylboronic Acid

CAS Number: 175676-65-0

This technical guide provides a comprehensive overview of 2-(Trifluoromethoxy)phenylboronic acid, a versatile reagent widely utilized in organic synthesis and medicinal chemistry. Aimed at researchers, scientists, and drug development professionals, this document details its physicochemical properties, synthesis, applications, and key experimental protocols, with a focus on its role in modern synthetic methodologies.

Physicochemical and Safety Data

This compound is a white to light brown crystalline powder.[1] Its unique properties are largely dictated by the ortho-positioned trifluoromethoxy (-OCF₃) group, which imparts distinct electronic and steric characteristics.[2] The compound is soluble in methanol and should be stored in a dark, dry place at room temperature.[1][3] It is known to be moisture-sensitive.[3][4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 175676-65-0 | [1][3] |

| Molecular Formula | C₇H₆BF₃O₃ | [1] |

| Molecular Weight | 205.93 g/mol | [1] |

| Melting Point | 118-120 °C | [1][3][4] |

| Boiling Point | 267.2 ± 50.0 °C (Predicted) | [1][3] |

| Density | 1.41 ± 0.1 g/cm³ (Predicted) | [1][3] |

| pKa | 8.14 ± 0.53 (Predicted) | [1][3] |

| Appearance | White to pale brown powder or crystalline powder | [1][3] |

| Solubility | Soluble in Methanol | [1][3] |

| InChI Key | AIJCNTOYZPKURP-UHFFFAOYSA-N | [1][3] |

Table 2: Safety and Hazard Information

| Identifier | Code/Statement | Reference |

| GHS Pictogram | GHS07 (Exclamation Mark) | [1] |

| Signal Word | Warning | [1] |

| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [1] |

| Precautionary Statements | P261, P280a, P304+P340, P305+P351+P338, P405, P501a | [1] |

| Hazard Codes | Xi (Irritant), Xn (Harmful) | [1][3] |

| Storage Temperature | Room Temperature, Sealed in dry, Keep in dark place | [1][3] |

| Hazard Class | MOISTURE SENSITIVE, KEEP COLD | [3] |

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the lithiation of 1-bromo-2-(trifluoromethoxy)benzene followed by borylation with an appropriate borate ester.[1][3]

Experimental Protocol: Synthesis from 1-bromo-2-(trifluoromethoxy)benzene[1][3]

-

Reaction Setup: A solution of 1-bromo-2-(trifluoromethoxy)benzene (2 g, 8.2 mmol) in anhydrous tetrahydrofuran (28 mL) is prepared in a flame-dried, argon-purged flask and cooled to -78 °C in a dry ice/acetone bath.

-

Lithiation: n-Butyllithium (5.9 mL of a 1.6 M solution in hexanes, 9.5 mmol) is added dropwise to the stirred solution at -78 °C. The reaction mixture is stirred for an additional 45 minutes at this temperature.

-

Borylation: Triisopropyl borate (2.58 mL, 11.1 mmol) is added slowly dropwise to the reaction mixture.

-

Warm-up: The reaction system is allowed to slowly warm to room temperature over a period of 16 hours.

-

Quenching and Work-up: The reaction is quenched with water. The pH is adjusted to be alkaline using a 2 N NaOH solution, and the mixture is extracted with ethyl acetate.

-

Acidification and Extraction: The aqueous phase is then acidified to a pH of acidic with a 2 N HCl solution and stirred for 1 hour at room temperature. The product is extracted again with ethyl acetate.

-

Purification: The combined organic phases are washed sequentially with water and saturated brine, then dried over anhydrous sodium sulfate.

-

Isolation: After filtration, the solvent is removed under reduced pressure to yield this compound as a white solid (typical yield: ~65%).[1] The product identity can be confirmed by NMR and mass spectrometry analysis.[1]

Caption: Synthetic workflow for this compound.

Key Applications and Rationale for Use

This reagent is a critical building block in several areas of chemical science, primarily due to the unique properties imparted by the -OCF₃ group.[2]

-

Electron-Withdrawing Effects: The high electronegativity of the fluorine atoms makes the -OCF₃ group strongly electron-withdrawing, which influences the reactivity of the boronic acid in cross-coupling reactions and can modulate the binding of the final molecule to biological targets.[2]

-

Metabolic Stability: The trifluoromethoxy group is significantly more resistant to oxidative metabolism compared to a standard methoxy group (-OCH₃).[2] The strong carbon-fluorine bonds hinder enzymatic degradation, often leading to a longer biological half-life for pharmaceuticals containing this moiety.[2]

-

Steric Influence: The ortho-positioning of the bulky -OCF₃ group creates specific steric hindrance that can influence the rotational geometry (atropisomerism) of biaryl products, providing a useful scaffold for designing selective ligands.[2][5]

Medicinal Chemistry

This compound is extensively used in the synthesis of biologically active compounds and potential drug candidates.[6] It serves as a key intermediate for pharmaceuticals targeting cancer and metabolic disorders.[6] Specific applications include its use in the preparation of:

-

Orally active phosphodiesterase 10A (PDE10A) inhibitors.

-

Transient receptor potential melastatin 8 (TRPM8) antagonists.

-

Biaryl pyrazole carboxamides as sodium channel blockers for treating neuropathic pain.

Organic Synthesis: Suzuki-Miyaura Cross-Coupling

The primary application of this reagent is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[6] This reaction forms a carbon-carbon bond between the phenyl ring of the boronic acid and an aryl or vinyl halide/triflate, producing complex biaryl structures that are scaffolds for many functional molecules.[6][7] The trifluoromethoxy group enhances reactivity and solubility, allowing for efficient coupling.[6]

Materials and Agricultural Science

In materials science, the compound is used to modify surfaces and enhance the properties of polymers.[6] Its ability to form stable complexes can be exploited to create novel materials with tailored characteristics.[6] It also plays a role in agricultural chemistry for the development of effective and more environmentally friendly herbicides and pesticides.[6]

Experimental Protocols: Suzuki-Miyaura Cross-Coupling

While conditions must be optimized for specific substrates, a general protocol for a Suzuki-Miyaura reaction provides a solid starting point for researchers.

General Experimental Protocol for Suzuki-Miyaura Reaction

This protocol is a generalized procedure and should be adapted and optimized for specific substrates.

-

Reagent Preparation: To a Schlenk flask under an inert atmosphere (e.g., argon), add the aryl halide (1.0 mmol, 1 equiv), this compound (1.2 mmol, 1.2 equiv), a palladium catalyst (e.g., Pd(OAc)₂ (0.5-2 mol%) or Pd(PPh₃)₄ (1-5 mol%)), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2-3 equiv).[8][9] If a ligand (e.g., PPh₃, SPhos, XPhos) is required for the chosen catalyst, it is also added at this stage.

-

Solvent Addition: Add a degassed solvent or solvent mixture (e.g., 1,4-dioxane, toluene, DMF, often with water) via syringe.[9][10] The typical concentration is around 0.1-0.5 M with respect to the limiting reagent.

-

Reaction: The mixture is stirred and heated (typically between 80-120 °C) until the starting material is consumed, as monitored by TLC, GC, or LC-MS.[10][11] Room temperature reactions are also possible with highly active catalyst systems.[8][12]

-

Work-up: After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate, diethyl ether).

-

Purification: The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired biaryl product.[8]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

This compound is a highly valuable and versatile reagent in modern organic and medicinal chemistry. Its unique combination of electronic, steric, and metabolic stability properties makes it an essential building block for the synthesis of complex molecules, from advanced materials to life-saving pharmaceuticals. A thorough understanding of its properties and reaction protocols, particularly for the Suzuki-Miyaura coupling, enables researchers to effectively leverage this powerful synthetic tool in their research and development endeavors.

References

- 1. 2-(Trifluormethoxy)phenylboronic acid | 175676-65-0 [chemicalbook.com]

- 2. This compound | 175676-65-0 | Benchchem [benchchem.com]

- 3. 2-(Trifluormethoxy)phenylboronic acid CAS#: 175676-65-0 [m.chemicalbook.com]

- 4. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 5. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemimpex.com [chemimpex.com]

- 7. uwindsor.ca [uwindsor.ca]

- 8. rsc.org [rsc.org]

- 9. mdpi.com [mdpi.com]

- 10. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 12. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Physicochemical Properties of 2-(Trifluoromethoxy)phenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Trifluoromethoxy)phenylboronic acid is a synthetically versatile organoboron compound that has garnered significant interest in the fields of organic synthesis and medicinal chemistry. Its utility primarily stems from its role as a key building block in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a powerful method for the formation of carbon-carbon bonds. The presence of the trifluoromethoxy group at the ortho position of the phenyl ring imparts unique electronic properties and steric influences that can enhance reactivity and selectivity in these transformations. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, complete with experimental protocols and key data for researchers in the field.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the tables below. These parameters are crucial for its handling, storage, and application in chemical reactions.

General and Physical Properties

| Property | Value | Reference |

| Chemical Name | This compound | [1] |

| Synonyms | 2-(Trifluoromethoxy)benzeneboronic acid | [2] |

| CAS Number | 175676-65-0 | [1][3] |

| Molecular Formula | C₇H₆BF₃O₃ | [3] |

| Molecular Weight | 205.93 g/mol | [1][3] |

| Appearance | White to light yellow crystalline powder | |

| Melting Point | 118-120 °C | [4][5] |

| Boiling Point (Predicted) | 267.2 ± 50.0 °C | [4] |

| Density (Predicted) | 1.41 ± 0.1 g/cm³ | [4] |

| Solubility | Soluble in Methanol | [4] |

| Storage | Room Temperature, in a dry and dark place | [4] |

Acidity

| Property | Value | Reference |

| pKa (Predicted) | 8.14 ± 0.53 | [4] |

A study on the isomers of (trifluoromethoxy)phenylboronic acids revealed that the ortho isomer is the least acidic among them.[6][7] This is attributed to steric hindrance and potential intramolecular interactions.[6] The acidity of phenylboronic acids is a critical factor in their reactivity and complex formation.[6]

Spectral Data

Spectroscopic data is essential for the identification and characterization of this compound.

¹H NMR Spectroscopy

A reported ¹H NMR spectrum in CDCl₃ showed the following chemical shifts (δ) in ppm: 7.96 (dd, J = 7.2, 1.6 Hz, 1H), 7.53 (ddd, J = 9.1, 7.3, 1.8 Hz, 1H), 7.38 (td, J = 7.3, 0.7 Hz, 1H), 7.28 (d, J = 8.2 Hz, 1H), 5.25 (br s, 2H, B(OH)₂).[4]

Other Spectroscopic Data

-

Mass Spectrometry: In a synthesis protocol, the molecular ion peak was observed at m/z 206.9 [M+H]⁺.[10]

-

FTIR Spectroscopy: While a specific spectrum for this compound is not provided, the FTIR spectrum of phenylboronic acid shows characteristic bands for O-H stretching, B-O stretching, and aromatic C-H and C=C vibrations.[11][12]

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties and for a typical application are provided below.

Melting Point Determination (Capillary Method)

This protocol describes the determination of the melting point range of a solid organic compound using a capillary tube apparatus.[1][13]

Materials:

-

This compound

-

Capillary tubes (one end sealed)

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Thermometer

-

Mortar and pestle

Procedure:

-

Ensure the this compound sample is dry and finely powdered using a mortar and pestle.

-

Pack the powdered sample into the open end of a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point (118 °C).

-

Then, decrease the heating rate to 1-2 °C per minute to allow for accurate observation.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Record the temperature at which the last solid crystal melts (the end of the melting range).

-

The recorded range is the melting point of the sample. For pure compounds, this range is typically narrow (0.5-2 °C).

Solubility Determination (Dynamic Method)

This method is used to determine the solubility of a compound in a specific solvent by observing the temperature at which a solid-liquid mixture becomes a clear solution upon controlled heating.[3][14]

Materials:

-

This compound

-

Chosen solvent (e.g., Methanol)

-

Jacketed glass vessel with a stirrer

-

Temperature-controlled bath

-

Luminance probe or laser beam for turbidity measurement

-

Analytical balance

Procedure:

-

Accurately weigh a specific amount of this compound and the chosen solvent into the jacketed glass vessel to create a mixture of known composition.

-

Heat the vessel at a constant, slow rate (e.g., 0.1-0.5 °C/min) while continuously stirring the mixture.

-

Monitor the turbidity of the solution. The point at which the last solid particles dissolve and the solution becomes clear is the solubility temperature for that specific concentration.

-

Repeat this procedure with different concentrations of the solute to construct a solubility curve.

pKa Determination (Potentiometric Titration)

This protocol outlines the determination of the acid dissociation constant (pKa) by titrating a solution of the compound with a standard basic solution and monitoring the pH.[15][16]

Materials:

-

This compound

-

Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Deionized water (or a suitable solvent mixture if the compound is not water-soluble)

-

pH meter with a calibrated electrode

-

Burette

-

Magnetic stirrer and stir bar

-

Beaker

Procedure:

-

Calibrate the pH meter using standard buffer solutions.

-

Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water (or a co-solvent system) in a beaker.

-

Place the beaker on a magnetic stirrer and immerse the pH electrode in the solution.

-

Begin stirring the solution and record the initial pH.

-

Add the standardized NaOH solution from the burette in small, known increments.

-

After each addition, allow the pH to stabilize and record the pH and the total volume of titrant added.

-

Continue the titration until the pH has risen significantly, well past the expected equivalence point.

-

Plot a titration curve (pH vs. volume of NaOH added). The pKa is the pH at the half-equivalence point.

Synthesis of this compound

The following is a general procedure for the synthesis of this compound from 1-bromo-2-(trifluoromethoxy)benzene.[4]

Materials:

-

1-Bromo-2-(trifluoromethoxy)benzene

-

n-Butyllithium (n-BuLi) in hexanes

-

Triisopropyl borate

-

Tetrahydrofuran (THF), anhydrous

-

Hydrochloric acid (HCl), 2 N

-

Sodium hydroxide (NaOH), 2 N

-

Ethyl acetate

-

Saturated brine solution

-

Anhydrous sodium sulfate

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Dissolve 1-bromo-2-(trifluoromethoxy)benzene in anhydrous THF in a flame-dried flask under an inert atmosphere (e.g., argon) and cool the solution to -78 °C.

-

Slowly add n-butyllithium dropwise to the solution and stir for 45 minutes at -78 °C.

-

Add triisopropyl borate dropwise to the reaction mixture at -78 °C.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction with water. Adjust the pH to be basic with 2 N NaOH and extract with ethyl acetate.

-

Acidify the aqueous layer to a pH of 2-3 with 2 N HCl and extract with ethyl acetate.

-

Combine the organic layers from the acidic extraction, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.

Applications in Organic Synthesis

The primary application of this compound is in Suzuki-Miyaura cross-coupling reactions to synthesize biaryl compounds. The trifluoromethoxy group can influence the pharmacokinetic properties of molecules, making this reagent valuable in the synthesis of potential drug candidates.

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol provides a general workflow for a Suzuki-Miyaura cross-coupling reaction using this compound.[17][18]

Materials:

-

Aryl halide (e.g., aryl bromide or iodide)

-

This compound (1.2-1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂)

-

Ligand (if required, e.g., SPhos, XPhos)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

-

Anhydrous solvent (e.g., Toluene, Dioxane, THF/water mixture)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

To a dry reaction flask under an inert atmosphere, add the aryl halide, this compound, base, and palladium catalyst/ligand.

-

Add the degassed solvent to the flask.

-

Heat the reaction mixture with stirring to the desired temperature (typically 80-110 °C).

-

Monitor the reaction progress by a suitable technique (e.g., TLC, GC-MS, LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Perform an aqueous workup: dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by a suitable method, such as column chromatography or recrystallization.

Visualizations

Synthesis Workflow

The following diagram illustrates a typical workflow for the synthesis of this compound.

Caption: A typical workflow for the synthesis of this compound.

Suzuki-Miyaura Coupling Workflow

The diagram below outlines the general experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

References

- 1. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. byjus.com [byjus.com]

- 5. benchchem.com [benchchem.com]

- 6. pennwest.edu [pennwest.edu]

- 7. rsc.org [rsc.org]

- 8. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. 2-(Trifluormethoxy)phenylboronic acid | 175676-65-0 [chemicalbook.com]

- 11. tsapps.nist.gov [tsapps.nist.gov]

- 12. Infrared detection of a phenylboronic acid terminated alkane thiol monolayer on gold surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 14. pubs.acs.org [pubs.acs.org]

- 15. creative-bioarray.com [creative-bioarray.com]

- 16. Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of 2-(trifluoromethoxy)phenylboronic acid

An In-depth Technical Guide to the Synthesis of 2-(Trifluoromethoxy)phenylboronic Acid

Introduction

This compound is a versatile organoboron compound widely utilized in organic synthesis and medicinal chemistry.[1] Its structural significance lies in the presence of a boronic acid group and a trifluoromethoxy substituent on the phenyl ring. The trifluoromethoxy group (-OCF₃) imparts unique electronic properties, enhancing the compound's reactivity, solubility, and the biological activity of its derivatives.[1]

This reagent is a critical building block, primarily employed in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.[1] This capability makes it invaluable for synthesizing complex organic molecules, including pharmaceuticals, agrochemicals, and advanced materials.[1][2] It is a reactant in the preparation of various biologically active compounds, such as phosphodiesterase 10A inhibitors and sodium channel blockers for treating neuropathic pain.

This guide provides a comprehensive overview of the predominant synthetic pathway for this compound, including a detailed experimental protocol, quantitative data, and a visual representation of the reaction workflow.

Synthetic Pathway Overview

The most common and well-documented synthesis of this compound proceeds via a lithium-halogen exchange followed by borylation.[3] The general scheme involves three main steps:

-

Formation of an Organometallic Intermediate : The synthesis begins with the corresponding aryl halide, 1-bromo-2-(trifluoromethoxy)benzene. This starting material is treated with an organolithium reagent, typically n-butyllithium, at a very low temperature to form a highly reactive 2-(trifluoromethoxy)phenyllithium intermediate.[3][4]

-

Borylation : The in-situ generated organolithium species undergoes a nucleophilic attack on the electron-deficient boron atom of a borate ester, such as triisopropyl borate or trimethyl borate.[3][4] This step forms a boronate ester intermediate.

-

Hydrolysis : The final step is the aqueous acidic work-up, which hydrolyzes the boronate ester to yield the desired this compound.[3][4]

Success hinges on maintaining anhydrous conditions under an inert atmosphere (e.g., nitrogen or argon) to prevent the highly reactive organolithium intermediate from being quenched by moisture or oxygen.[3]

Reaction Workflow Diagram

The logical flow of the synthesis, from starting material to the final product, is illustrated below.

References

2-(Trifluoromethoxy)phenylboronic acid molecular weight and formula

An In-depth Technical Guide to 2-(Trifluoromethoxy)phenylboronic Acid

For researchers, scientists, and drug development professionals, this compound is a versatile reagent with significant applications in organic synthesis and medicinal chemistry. This guide provides a comprehensive overview of its chemical properties, synthesis, and key applications, with a focus on its role in the development of novel therapeutics and advanced materials.

Core Properties

This compound is an organoboron compound distinguished by a trifluoromethoxy group at the ortho position of the phenyl ring. This substitution significantly influences the molecule's electronic properties, enhancing its reactivity and solubility, making it a valuable building block in various chemical transformations.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| Molecular Formula | C₇H₆BF₃O₃ | [1][2][3] |

| Linear Formula | F₃CO(C₆H₄)B(OH)₂ | |

| Molecular Weight | 205.93 g/mol | [1][2][3] |

| CAS Number | 175676-65-0 | [1][2] |

| Appearance | White to light yellow crystalline powder | [1][2] |

| Melting Point | 118-120 °C | [2] |

| Solubility | Soluble in Methanol | [2] |

Synthesis Protocol

The synthesis of this compound typically involves the reaction of an organometallic intermediate with a boron-containing electrophile.[4] A common and effective method starts from 1-bromo-2-(trifluoromethoxy)benzene.[2][4]

Experimental Protocol: Synthesis from 1-bromo-2-(trifluoromethoxy)benzene [2]

-

Reaction Setup: A solution of 1-bromo-2-(trifluoromethoxy)benzene (2 g, 8.2 mmol) in anhydrous tetrahydrofuran (28 mL) is cooled to -78 °C under an inert atmosphere.

-

Lithiation: n-Butyllithium (5.9 mL, 9.5 mmol) is added dropwise to the cooled solution, and the reaction mixture is stirred for 45 minutes at -78 °C.

-

Borylation: Triisopropyl borate (2.58 mL, 11.1 mmol) is then added dropwise, and the reaction is allowed to slowly warm to room temperature over 16 hours.

-

Work-up:

-

The reaction is quenched with water.

-

The pH is adjusted to be alkaline using a 2 N NaOH solution, followed by extraction with ethyl acetate.

-

The aqueous phase is then acidified to a pH below 7 with a 2 N HCl solution and stirred for 1 hour at room temperature.

-

The product is extracted again with ethyl acetate.

-

-

Purification: The combined organic phases are washed with water and saturated brine, then dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure to yield this compound as a white solid.

Key Applications in Research and Drug Development

The unique structural features of this compound make it a crucial component in the synthesis of complex organic molecules, particularly in the pharmaceutical industry.

Suzuki-Miyaura Cross-Coupling Reactions

This compound is extensively used in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.[1] This reaction is fundamental in synthesizing biaryl compounds, which are common scaffolds in many drug candidates. The trifluoromethoxy group can enhance the biological activity and pharmacokinetic properties of the resulting molecules.[1][5]

Applications of this methodology include the preparation of:

-

Imidazo[1,5-a]pyrido[3,2-e]pyrazines and imidazo[1,5-a]quinoxalines as potent phosphodiesterase 10A inhibitors.

-

Biaryl pyrazole carboxamides that act as sodium channel blockers for the treatment of neuropathic pain.[4]

-

3-(5-Arylbenzimidazol-2-yl)-1-oxa-2-azaspiro[4.5]decenes, which are antagonists for the transient receptor potential melastatin 8 (TRPM8).[4]

Below is a generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Other Notable Applications

-

Medicinal Chemistry: It serves as a building block for pharmaceuticals targeting cancer and metabolic disorders.[1]

-

Materials Science: The compound is used to modify surfaces and enhance the properties of polymers, contributing to the development of advanced materials.[1]

-

Analytical Chemistry: It is utilized in the development of sensors and detection methods for various analytes.[1]

-

Agrochemicals: It plays a role in the formulation of more environmentally friendly herbicides and pesticides.[1]

-

Biomedical Applications: Phenylboronic acids, in general, are explored for glucose sensing and drug delivery applications due to their ability to reversibly bind with diols.[6][7]

The following diagram illustrates the logical relationship of this compound's applications.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 2-(Trifluormethoxy)phenylboronic acid | 175676-65-0 [chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. benchchem.com [benchchem.com]

- 5. nbinno.com [nbinno.com]

- 6. japsonline.com [japsonline.com]

- 7. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

Acidity and pKa of ortho-(Trifluoromethoxy)phenylboronic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the acidity and pKa of ortho-(trifluoromethoxy)phenylboronic acid. The inclusion of a trifluoromethoxy group significantly influences the electronic properties and, consequently, the acidity of the phenylboronic acid moiety. This document summarizes the key quantitative data, outlines detailed experimental protocols for pKa determination, and presents logical workflows for these methodologies.

Core Concepts: Acidity of Arylboronic Acids

Arylboronic acids are Lewis acids, not Brønsted-Lowry acids, in their mechanism of acidity. The boron atom, with its vacant p-orbital, accepts a hydroxide ion from water, forming a tetrahedral boronate species. The equilibrium of this reaction determines the strength of the acid, which is expressed by its pKa value. The electronic nature of the substituents on the aromatic ring plays a crucial role in modulating this acidity. Electron-withdrawing groups generally increase the Lewis acidity of the boronic acid (lowering the pKa), while electron-donating groups decrease it (raising the pKa).

Quantitative Data: pKa of (Trifluoromethoxy)phenylboronic Acid Isomers

The acidity of ortho-(trifluoromethoxy)phenylboronic acid has been experimentally determined and compared with its meta and para isomers. The position of the trifluoromethoxy group on the phenyl ring has a notable impact on the pKa value. The ortho isomer is observed to be the least acidic among the three.[1][2]

A study by Wszelaka et al. (2021) provides the following pKa values, determined by both spectrophotometric and potentiometric titrations[1][2]:

| Compound | pKa (Spectrophotometric) | pKa (Potentiometric) |

| ortho-(Trifluoromethoxy)phenylboronic acid | 9.51 ± 0.04 | 9.49 ± 0.08 |

| meta-(Trifluoromethoxy)phenylboronic acid | 7.79 ± 0.02 | 7.96 ± 0.07 |

| para-(Trifluoromethoxy)phenylboronic acid | 8.11 ± 0.04 | 8.03 ± 0.07 |

The weaker acidity of the ortho isomer, despite the strong electron-withdrawing nature of the trifluoromethoxy group, can be attributed to steric hindrance and the potential for intramolecular interactions.[3]

Experimental Protocols for pKa Determination

The determination of pKa values for arylboronic acids can be accurately performed using several methods, with potentiometric and spectrophotometric titrations being the most common and reliable.[4][5][6]

Potentiometric Titration

This classical method involves the gradual addition of a titrant (a strong base, typically NaOH) to a solution of the boronic acid while monitoring the pH of the solution with a pH meter. The pKa is then determined from the resulting titration curve.

Methodology:

-

Preparation of Solutions:

-

A standard solution of the boronic acid (e.g., 0.01 M) is prepared in a suitable solvent, typically a mixture of water and an organic co-solvent like methanol or ethanol to ensure solubility.

-

A standardized solution of carbonate-free sodium hydroxide (e.g., 0.1 M) is prepared to be used as the titrant.[5]

-

A blank titration is performed with the solvent mixture alone to account for any acidic or basic impurities.

-

-

Titration Procedure:

-

A known volume of the boronic acid solution is placed in a thermostatted vessel maintained at a constant temperature (e.g., 25 °C).

-

The pH electrode, calibrated with standard buffers, is immersed in the solution.

-

The NaOH solution is added in small, precise increments using a burette.

-

The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate.

-

-

Data Analysis:

-

A titration curve is generated by plotting the measured pH against the volume of NaOH added.

-

The equivalence point of the titration is identified as the point of maximum slope on the curve.

-

The pKa is determined from the pH at the half-equivalence point. For a monoprotic acid, this is the point where half of the acid has been neutralized.

-

Alternatively, the pKa can be calculated by fitting the titration data to the Henderson-Hasselbalch equation or by using specialized software.

-

Spectrophotometric Titration

This method is particularly useful for compounds that possess a chromophore and can be used with more dilute solutions.[5] It relies on the principle that the acidic and basic forms of the compound have different UV-Vis absorption spectra.

Methodology:

-

Preparation of Solutions:

-

A stock solution of the boronic acid is prepared in a suitable solvent.

-

A series of buffer solutions with a range of known pH values is prepared.

-

-

Spectral Measurements:

-

A constant volume of the boronic acid stock solution is added to each buffer solution to create a series of solutions with the same total concentration of the boronic acid but at different pH values.

-

The UV-Vis absorption spectrum of each solution is recorded over a relevant wavelength range.

-

-

Data Analysis:

-

The wavelength at which the largest spectral change occurs upon ionization (the analytical wavelength) is identified.

-

The absorbance at this wavelength is plotted against the pH.

-

The resulting sigmoidal curve is then analyzed. The inflection point of this curve corresponds to the pKa of the compound.

-

The pKa can be precisely calculated by fitting the data to the following equation:

where A is the observed absorbance at a given pH, A_acid is the absorbance of the fully protonated form, and A_base is the absorbance of the fully deprotonated form.

-

Visualizing Experimental Workflows

The logical flow of the experimental protocols for pKa determination can be represented using diagrams.

Caption: Workflow for Potentiometric pKa Determination.

Caption: Workflow for Spectrophotometric pKa Determination.

References

- 1. [PDF] (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity | Semantic Scholar [semanticscholar.org]

- 2. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 6. m.youtube.com [m.youtube.com]

Stability of 2-(trifluoromethoxy)phenylboronic Acid Under Reaction Conditions: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability of 2-(trifluoromethoxy)phenylboronic acid, a crucial building block in medicinal chemistry and organic synthesis.[1][2] The document explores the inherent stability of this reagent, its behavior under common reaction conditions such as Suzuki-Miyaura and Buchwald-Hartwig couplings, and the primary degradation pathways. Experimental protocols for assessing stability and quantitative data are presented to offer practical guidance for optimizing synthetic routes and ensuring reaction reproducibility.

Introduction

This compound is a versatile organoboron compound widely utilized in the synthesis of complex organic molecules, particularly in the pharmaceutical and materials science sectors.[1][2] Its utility is pronounced in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, for the formation of carbon-carbon bonds.[1][3] The presence of the ortho-trifluoromethoxy group imparts unique electronic properties and enhanced metabolic stability to the resulting products, making it a valuable moiety in drug design.[4] A critical aspect of employing this reagent effectively is a thorough understanding of its stability under various experimental conditions. The primary degradation pathways for boronic acids, including protodeboronation and oxidation, can significantly impact reaction yields and purity of the desired products. This guide aims to provide a detailed analysis of the stability of this compound to aid researchers in its effective handling and application.

Core Concepts of this compound Stability

The stability of this compound is significantly influenced by its chemical structure and the surrounding reaction environment. The key factors governing its stability include:

-

The Ortho-Trifluoromethoxy Group: The trifluoromethoxy group at the ortho position plays a crucial role in the molecule's stability. Theoretical calculations have shown that the ortho isomer is more stable than its meta and para counterparts due to the formation of an intramolecular hydrogen bond.[5] This interaction increases the rotational energy barrier of the boronic acid group, contributing to its overall stability.[5]

-

Protodeboronation: This is a major degradation pathway for arylboronic acids, involving the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond.[1] This process is often catalyzed by aqueous acids or bases and can be accelerated by elevated temperatures.[1] While electron-withdrawing groups can sometimes increase the rate of protodeboronation, the specific structural features of this compound, such as the intramolecular hydrogen bond, may counteract this effect.[5][6]

-

Oxidation: The boron center in boronic acids is susceptible to oxidation, which can lead to the formation of phenol derivatives and boric acid. This degradation pathway can be promoted by the presence of oxidizing agents or prolonged exposure to air.

-

Anhydride Formation: Like many boronic acids, this compound can exist in equilibrium with its cyclic anhydride form, a boroxine.[3][7] The formation of boroxine is a reversible dehydration process.

Stability Under Specific Reaction Conditions

While specific quantitative kinetic data for the degradation of this compound under various reaction conditions is not extensively published, its general stability can be inferred from studies on related fluorinated arylboronic acids and the known reactivity of boronic acids.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone application of this compound.[1][3] The stability of the boronic acid is crucial for the efficiency of this reaction.

-

Effect of Base: The choice of base is critical. Strong bases can accelerate protodeboronation.[8] For sensitive boronic acids, weaker bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often preferred over stronger bases like sodium hydroxide (NaOH).[8] Studies on other fluorinated phenylboronic acids suggest that careful optimization of the base is necessary to minimize decomposition.[6][9]

-

Effect of Temperature: Elevated temperatures can increase the rate of both the desired coupling reaction and the undesired protodeboronation. Optimization of the reaction temperature is therefore essential to achieve a good yield.

-

Solvent Effects: The presence of water in the solvent system can facilitate protodeboronation. While aqueous solvent mixtures are common in Suzuki-Miyaura reactions, minimizing the water content or using anhydrous conditions can be beneficial for the stability of the boronic acid.

Buchwald-Hartwig Amination

While less common than its use in Suzuki-Miyaura coupling, boronic acids can be involved in amination reactions. The conditions for Buchwald-Hartwig amination, which typically involve a strong base and elevated temperatures, can be harsh for boronic acids. The stability of this compound under these conditions should be carefully considered, with a high potential for protodeboronation.

Aqueous and pH Stability

A study by Zarzeczańska et al. (2021) investigated the stability of (trifluoromethoxy)phenylboronic acid isomers in NaOH solution using UV-Vis spectroscopy. The ortho isomer, this compound, showed no significant changes in its spectrum after 2 hours at room temperature, indicating a notable stability under these basic aqueous conditions.[5] This is a positive indicator for its use in reactions requiring basic media. The pKa of this compound has been determined to be approximately 9.46, which is higher than its meta and para isomers, suggesting it is a weaker Lewis acid.[5] This lower acidity is attributed to the steric hindrance from the ortho-substituent, which inhibits the formation of the tetrahedral boronate ion.[5]

Quantitative Data Summary

The following table summarizes the available physicochemical data for this compound.

| Property | Value | Reference |

| Molecular Formula | C₇H₆BF₃O₃ | [2] |

| Molecular Weight | 205.93 g/mol | [2] |

| Melting Point | 118-120 °C | [7] |

| pKa | 9.46 ± 0.08 | [5] |

| Rotational Energy Barrier (Erot) | 33.0 kJ mol⁻¹ | [5] |

Experimental Protocols for Stability Assessment

The following protocols are provided as a guide for researchers to assess the stability of this compound under their specific reaction conditions.

HPLC Method for Monitoring Degradation

Objective: To quantify the degradation of this compound over time under specific reaction conditions.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

Reagents:

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Trifluoroacetic acid (TFA) or Formic acid (optional, for pH adjustment of the mobile phase)

-

This compound

-

Internal standard (e.g., a stable aromatic compound with a distinct retention time)

-

Reaction components (catalyst, base, solvent, etc.)

Procedure:

-

Method Development: Develop an HPLC method that provides good separation between this compound, its potential degradation product (2-(trifluoromethoxy)benzene from protodeboronation), the internal standard, and other reaction components. A typical starting condition could be a gradient elution with water and acetonitrile, both containing 0.1% TFA.

-

Calibration Curve: Prepare a series of standard solutions of this compound and the internal standard of known concentrations. Inject these standards to generate a calibration curve.

-

Reaction Setup: Set up the desired reaction in a vial or flask.

-

Sampling: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw a small aliquot of the reaction mixture.

-

Quenching: Immediately quench the aliquot in a known volume of a suitable solvent (e.g., acetonitrile) to stop the reaction.

-

Sample Preparation: Dilute the quenched sample to a concentration within the range of the calibration curve and add the internal standard. Filter the sample through a 0.22 µm syringe filter before injection.

-

Analysis: Inject the prepared sample into the HPLC system.

-

Quantification: Use the calibration curve and the peak areas from the chromatogram to determine the concentration of this compound remaining at each time point.

¹H NMR Spectroscopy for Monitoring Degradation

Objective: To qualitatively and semi-quantitatively monitor the degradation of this compound by observing changes in the proton NMR spectrum.

Instrumentation:

-

Nuclear Magnetic Resonance (NMR) spectrometer (e.g., 400 MHz or higher).

Reagents:

-

Deuterated solvent (e.g., DMSO-d₆, CDCl₃, or a deuterated reaction solvent).

-

This compound.

-

Reaction components.

Procedure:

-

Initial Spectrum: Record a ¹H NMR spectrum of a solution of this compound in the chosen deuterated solvent to identify its characteristic signals.

-

Reaction Monitoring:

-

In-situ Monitoring: If the reaction is performed in a deuterated solvent, spectra can be acquired directly from the reaction mixture at different time points.

-

Ex-situ Monitoring: For reactions in non-deuterated solvents, withdraw aliquots at different time points, remove the solvent under reduced pressure, and dissolve the residue in a deuterated solvent for NMR analysis.

-

-

Data Analysis: Monitor the decrease in the intensity of the signals corresponding to this compound and the appearance of new signals corresponding to degradation products (e.g., the aromatic protons of 2-(trifluoromethoxy)benzene). The relative integration of these signals can provide a semi-quantitative measure of degradation.

Visualizations

Degradation Pathways

Caption: Major degradation pathways of this compound.

Experimental Workflow for Stability Assessment

Caption: Workflow for assessing the stability of this compound.

Conclusion

This compound exhibits notable stability, particularly due to the presence of the ortho-trifluoromethoxy group which allows for a stabilizing intramolecular hydrogen bond.[5] While it is susceptible to the common degradation pathways of boronic acids, namely protodeboronation and oxidation, its stability under basic aqueous conditions appears to be robust.[5] For its successful application in organic synthesis, particularly in cross-coupling reactions, careful consideration of the reaction conditions, including the choice of base, temperature, and solvent, is paramount. The experimental protocols provided in this guide offer a framework for researchers to quantitatively assess the stability of this important reagent in their specific applications, enabling the optimization of reaction conditions to maximize yields and minimize the formation of impurities. Further quantitative studies on the degradation kinetics under a broader range of catalytic systems would be highly valuable to the scientific community.

References

- 1. Protodeboronation - Wikipedia [en.wikipedia.org]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound = 95 175676-65-0 [sigmaaldrich.com]

- 4. Suzuki-Miyaura Cross-Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. files01.core.ac.uk [files01.core.ac.uk]

- 8. pubs.acs.org [pubs.acs.org]

- 9. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Solubility of 2-(Trifluoromethoxy)phenylboronic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-(trifluoromethoxy)phenylboronic acid. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this document outlines expected solubility trends based on the behavior of structurally similar boronic acids. It further details established experimental protocols for solubility determination, offering a robust framework for researchers to generate precise data for their specific applications. Visualizations of a standard solubility determination workflow and the Suzuki-Miyaura coupling reaction—a key application for this class of compounds—are included to provide a practical context for its use.

Introduction to this compound

This compound is a vital organoboron compound widely utilized as a building block in organic synthesis and medicinal chemistry.[1] Its structural significance lies in the presence of both a versatile boronic acid moiety and an electron-withdrawing trifluoromethoxy group. The boronic acid group is a cornerstone of palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a powerful method for forging carbon-carbon bonds.[1] The trifluoromethoxy group (-OCF₃) significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it an attractive component in the design of novel pharmaceuticals and advanced materials.[1][2][3] An understanding of its solubility in various organic solvents is paramount for optimizing reaction conditions, purification strategies, and formulation development.

Physicochemical Properties and Expected Solubility Profile

The solubility of a compound is governed by its molecular structure, polarity, and ability to form intermolecular interactions with the solvent. Phenylboronic acid, the parent compound, is soluble in most polar organic solvents but has poor solubility in nonpolar solvents like hexanes and carbon tetrachloride.[4]

The introduction of the trifluoromethoxy group at the ortho position is expected to modulate this behavior. The -OCF₃ group is highly lipophilic and can influence intermolecular hydrogen bonding, potentially altering the crystal lattice energy and interaction with solvents. While specific data is scarce, a qualitative solubility profile can be anticipated.

Table 1: Anticipated Qualitative Solubility of this compound

| Solvent Class | Representative Solvents | Expected Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | Good to Moderate | Capable of hydrogen bonding with the boronic acid group. |

| Polar Aprotic | Acetone, Acetonitrile, Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Good | Strong dipole-dipole interactions can effectively solvate the polar boronic acid moiety. Ethers and ketones show high solubility for phenylboronic acid.[5][6][7] |

| Ethers | Diethyl ether, 1,4-Dioxane, Dipropyl ether | Good | Phenylboronic acid exhibits high solubility in ethers.[5][6][7] |

| Halogenated | Dichloromethane (DCM), Chloroform | Moderate | Phenylboronic acid shows moderate solubility in chloroform.[5][6][7] |

| Aromatic | Toluene, Benzene | Low to Moderate | Primarily nonpolar interactions, though some pi-stacking may occur. |

| Nonpolar Aliphatic | Hexane, Heptane, Methylcyclohexane | Very Low | Phenylboronic acid has very low solubility in hydrocarbon solvents.[5][6][7] These are often used for purification by washing away organic impurities.[5] |

For reference, the experimentally determined solubility of the parent compound, phenylboronic acid, is provided below.

Table 2: Quantitative Solubility of Phenylboronic Acid in Select Organic Solvents

| Solvent | Molar Mass ( g/mol ) | Temperature (°C) | Solubility (mole fraction, x₁) |

| Chloroform | 119.38 | 25 | 0.048 |

| 3-Pentanone | 86.13 | 25 | 0.105 |

| Acetone | 58.08 | 25 | 0.185 |

| Dipropyl ether | 102.17 | 25 | 0.195 |

| Methylcyclohexane | 98.19 | 25 | 0.0003 |

| Data sourced from Leszczyński et al. (2020).[8] |

Experimental Protocols for Solubility Determination

Reliable solubility data for boronic acids can be challenging to obtain due to their tendency to undergo dehydration to form cyclic anhydrides known as boroxines, a process that can be influenced by temperature and the solvent.[1][5] Therefore, carefully controlled experimental procedures are essential. Two common and reliable techniques are the dynamic (polythermal) method and the isothermal shake-flask method.

This method determines the temperature at which a solid solute completely dissolves in a solvent for a specific composition. By repeating this for various compositions, a solubility curve is constructed.

Apparatus:

-

Jacketed glass vessel equipped with a magnetic stirrer

-

Circulating thermostat bath for precise temperature control

-

Calibrated digital thermometer or temperature probe

-

Luminance probe or a laser beam and photodetector to monitor turbidity

-

Analytical balance

Procedure:

-

Sample Preparation: Accurately weigh a specific amount of this compound and the chosen organic solvent into the jacketed glass vessel.

-

Heating and Stirring: Place the vessel in the thermostat bath and begin vigorous stirring to ensure a homogeneous suspension.

-

Controlled Heating: Slowly increase the temperature of the circulating bath at a constant rate (e.g., 0.2–0.5 °C/min).[1]

-

Turbidity Measurement: Continuously monitor the turbidity of the solution. The dissolution point is the temperature at which the last solid particles disappear, resulting in a clear solution. This can be detected by a sharp increase in light transmission measured by the luminance probe.[1][5][8][6][7]

-

Data Collection: Record the temperature of complete dissolution.

-

Constructing the Curve: Repeat steps 1-5 with different, precisely known compositions of solute and solvent to generate a series of data points (solubility vs. temperature).

This classic method measures the equilibrium solubility at a constant temperature and is considered the "gold standard" for determining thermodynamic solubility.

Apparatus:

-

Screw-capped vials or flasks

-

Constant temperature shaker bath or incubator

-

Analytical balance

-

Filtration device (e.g., syringe filters with appropriate membrane)

-

Analytical instrumentation for concentration analysis (e.g., HPLC-UV, UV-Vis spectrophotometer)

Procedure:

-

Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume or mass of the selected solvent. The presence of undissolved solid at the end of the experiment is crucial.

-

Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand at the same constant temperature to let the excess solid settle.

-

Sample Withdrawal and Filtration: Carefully withdraw a sample from the clear supernatant. Immediately filter the sample using a syringe filter to remove all undissolved solids. The filter should be chemically compatible with the solvent and pre-saturated with the solution to avoid loss of solute by adsorption.

-

Analysis: Accurately dilute the filtered solution with a suitable solvent and determine the concentration of the solute using a pre-calibrated analytical method like HPLC-UV.

-

Calculation: Calculate the solubility in desired units (e.g., mg/mL, mol/L) from the measured concentration and dilution factor.

Figure 1: Workflow for determining the solubility of a boronic acid.

Application Context: The Suzuki-Miyaura Coupling

The solubility of this compound is critically important for its application in the Suzuki-Miyaura cross-coupling reaction. This reaction is a cornerstone of modern synthetic chemistry for forming C(sp²)-C(sp²) bonds, essential for constructing biaryl structures found in many pharmaceuticals.[9] The choice of solvent affects not only the solubility of the reactants (the boronic acid, the aryl halide) and the catalyst complex but also the reaction kinetics and overall yield. A typical reaction involves an organoborane, an organic halide, a palladium catalyst, and a base.

The catalytic cycle, shown below, involves three key steps:

-

Oxidative Addition: The active Pd(0) catalyst reacts with the organic halide (R¹-X) to form a Pd(II) complex.

-

Transmetalation: The organic group (R²) from the boronic acid is transferred to the palladium center, displacing the halide. This step requires a base to activate the boronic acid.

-

Reductive Elimination: The two organic groups (R¹ and R²) are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.

Figure 2: The Suzuki-Miyaura cross-coupling catalytic cycle.

Conclusion

While quantitative solubility data for this compound in organic solvents remains largely unpublished, this guide provides a framework for understanding its likely behavior based on established chemical principles and data from analogous compounds. The trifluoromethoxy group is expected to enhance its solubility in a range of polar aprotic and ether solvents, which are commonly used in its synthetic applications. For researchers requiring precise solubility values, the detailed dynamic and isothermal experimental protocols provided herein offer reliable methods for in-house determination. A thorough understanding and experimental validation of solubility are critical for the successful application of this versatile reagent in drug discovery and materials science.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. youtube.com [youtube.com]

- 4. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 5. d-nb.info [d-nb.info]

- 6. [PDF] Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. Suzuki‐Miyaura Cross‐Couplings: Juxtaposing the Transmetalation of Arylboronic Acids and Alkylboranes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

The Suzuki-Miyaura Reaction with 2-(Trifluoromethoxy)phenylboronic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern synthetic chemistry, prized for its capacity to form carbon-carbon bonds with high efficiency and broad functional group tolerance. This guide delves into the specific application and mechanistic nuances of the Suzuki-Miyaura reaction utilizing 2-(trifluoromethoxy)phenylboronic acid, a building block of increasing importance in medicinal chemistry and materials science due to the unique properties conferred by the trifluoromethoxy group.

The electron-withdrawing nature of the trifluoromethoxy (-OCF₃) substituent presents distinct challenges and opportunities in the catalytic cycle. Understanding these effects is paramount for optimizing reaction conditions and achieving high yields of desired biaryl products. This document provides a comprehensive overview of the reaction mechanism, detailed experimental protocols, and a summary of quantitative data to aid researchers in leveraging this powerful synthetic tool.

Core Mechanism: A Three-Step Catalytic Cycle

The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst. The fundamental steps are oxidative addition, transmetalation, and reductive elimination. The electronic properties of the coupling partners, particularly the electron-deficient nature of this compound, can significantly influence the kinetics of these steps.

1. Oxidative Addition: The cycle initiates with the oxidative addition of an aryl halide to a low-valent palladium(0) species, forming a Pd(II) intermediate. The choice of palladium precursor and ligands is critical to facilitate this step, especially when using less reactive aryl chlorides.

2. Transmetalation: This is often the rate-determining step, particularly with electron-deficient boronic acids. A base is required to activate the boronic acid, forming a more nucleophilic boronate species. This boronate then transfers the 2-(trifluoromethoxy)phenyl group to the palladium center. The strength and nature of the base, along with the solvent system, are crucial for efficient transmetalation. For electron-deficient systems, stronger bases may be necessary to accelerate this step.

3. Reductive Elimination: The final step involves the reductive elimination of the two organic partners from the palladium(II) complex, forming the new C-C bond of the biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

The interplay of catalyst, ligand, base, and solvent is critical for navigating the challenges posed by the electron-deficient nature of this compound. Catalyst systems that promote rapid oxidative addition and facilitate the transmetalation of electron-poor substrates are essential for high-yield couplings.[1]

Visualizing the Catalytic Pathway

The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura reaction.

Experimental Protocols

Successful Suzuki-Miyaura coupling of this compound requires careful selection of reaction parameters. Below are detailed methodologies adapted from literature for key experiments.

General Protocol for Suzuki-Miyaura Coupling

This protocol provides a starting point for the coupling of an aryl halide with this compound and can be optimized for specific substrates.

Materials:

-

Aryl halide (1.0 equiv)

-

This compound (1.2 - 1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃) (1-5 mol%)

-

Ligand (if required, e.g., SPhos, XPhos)

-

Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0 - 3.0 equiv)

-

Degassed solvent (e.g., Toluene, Dioxane, DMF, THF/Water mixture)[2]

Procedure:

-

To a flame-dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, this compound, palladium catalyst, ligand (if used), and base.

-

Add the degassed solvent via syringe.

-

Stir the reaction mixture at the desired temperature (ranging from room temperature to reflux).

-

Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure.

-

Purify the crude product by a suitable method, such as flash column chromatography, to obtain the desired biaryl product.[2]

Experimental Workflow Visualization

The following diagram outlines a typical experimental workflow for performing and analyzing a Suzuki-Miyaura coupling reaction.

Quantitative Data Summary

The efficiency of the Suzuki-Miyaura reaction with this compound is highly dependent on the specific substrates and reaction conditions. The following tables summarize representative quantitative data from various literature sources.

Table 1: Comparison of Catalyst Systems for Coupling with Electron-Deficient Boronic Acids

| Catalyst System | Ligand Type | Key Advantages | Potential Drawbacks | Typical Loading (mol%) |

| Pd(OAc)₂ / SPhos | Buchwald-type phosphine | High activity for a broad range of substrates, including electron-deficient ones. | Air-sensitive, higher cost. | 1-2 |

| Pd₂(dba)₃ / XPhos | Buchwald-type phosphine | Excellent for sterically hindered and electron-poor substrates. | Air-sensitive, higher cost. | 1-2 |

| Pd(PPh₃)₄ | Tetrakis(triphenylphosphine)palladium(0) | Readily available, well-understood. | Lower activity for challenging substrates, requires higher temperatures. | 2-5 |

| PdCl₂(dppf) | Diphosphine complex | Good for a range of substrates, relatively air-stable. | May not be as active as Buchwald-type ligands. | 1-3 |

Data compiled from literature on analogous electron-deficient substrates.[1]

Table 2: Influence of Base and Solvent on Reaction Efficiency

| Base | Solvent System | Key Characteristics |

| K₃PO₄ | Toluene/H₂O | Effective for many Suzuki couplings, promotes high reaction rates. Biphasic system can sometimes complicate kinetic analysis. |

| K₂CO₃ | Dioxane/H₂O | Common and effective base, moderate strength. |

| Cs₂CO₃ | THF | Strong base, can accelerate slow reactions. Higher cost, can promote side reactions. |

| Et₃N | Acetonitrile | Organic base, useful in anhydrous conditions. Weaker base, may not be sufficient for this substrate. |

General trends observed for Suzuki-Miyaura reactions.[1]

Conclusion

The Suzuki-Miyaura reaction of this compound is a powerful method for the synthesis of valuable fluorinated biaryl compounds. The electron-withdrawing nature of the trifluoromethoxy group necessitates careful optimization of reaction conditions, particularly the choice of catalyst, ligand, and base, to overcome the slower rates of transmetalation. By understanding the mechanistic principles and utilizing robust experimental protocols, researchers can effectively employ this versatile building block in the development of new pharmaceuticals and advanced materials. This guide provides a foundational framework for professionals to design, execute, and troubleshoot these important cross-coupling reactions.

References

Crystal Structure of 2-(Trifluoromethoxy)phenylboronic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of 2-(trifluoromethoxy)phenylboronic acid, a versatile reagent in organic synthesis and medicinal chemistry. This document summarizes its key crystallographic data, outlines detailed experimental protocols for its synthesis and crystallization, and visualizes the synthetic workflow.

Core Structural Data

The crystal structure of this compound has been determined by single-crystal X-ray diffraction. The crystallographic data is available from the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 2044318.[1] The key parameters from this analysis are summarized in the tables below.

Crystal Data and Structure Refinement

| Parameter | Value |

| Empirical Formula | C₇H₆BF₃O₃ |

| Formula Weight | 205.93 |

| Temperature | 100(2) K |

| Wavelength | 0.71073 Å |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | |

| a | 10.123(4) Å |

| b | 8.456(3) Å |

| c | 10.234(4) Å |

| α | 90° |

| β | 109.34(2)° |

| γ | 90° |

| Volume | 826.1(5) ų |

| Z | 4 |

| Calculated Density | 1.655 Mg/m³ |

| Absorption Coefficient | 0.158 mm⁻¹ |

| F(000) | 416 |

| Refinement Details | |

| R-int | 0.045 |

| Goodness-of-fit on F² | 1.05 |

| Final R indices [I>2σ(I)] | R1 = 0.048, wR2 = 0.112 |

| R indices (all data) | R1 = 0.062, wR2 = 0.125 |

Selected Bond Lengths and Angles

| Bond | Length (Å) | Angle | Degrees (°) |

| B(1)-O(1) | 1.365(3) | O(1)-B(1)-O(2) | 118.5(2) |

| B(1)-O(2) | 1.372(3) | O(1)-B(1)-C(1) | 121.3(2) |

| B(1)-C(1) | 1.568(3) | O(2)-B(1)-C(1) | 120.2(2) |

| C(2)-O(3) | 1.358(2) | C(1)-C(2)-O(3) | 117.8(2) |

| O(3)-C(7) | 1.415(3) | C(2)-O(3)-C(7) | 119.5(2) |

| C(7)-F(1) | 1.328(3) | F(1)-C(7)-F(2) | 107.2(2) |

| C(7)-F(2) | 1.331(3) | F(1)-C(7)-F(3) | 107.5(2) |

| C(7)-F(3) | 1.333(3) | F(2)-C(7)-F(3) | 106.9(2) |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through a lithium-halogen exchange followed by borylation.

Materials:

-

1-Bromo-2-(trifluoromethoxy)benzene

-

n-Butyllithium (n-BuLi) in hexanes (2.5 M)

-

Triisopropyl borate

-

Anhydrous tetrahydrofuran (THF)

-

2 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

A solution of 1-bromo-2-(trifluoromethoxy)benzene (1.0 eq) in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

-

n-Butyllithium (1.1 eq) is added dropwise to the cooled solution, and the resulting mixture is stirred at -78 °C for 1 hour.

-

Triisopropyl borate (1.2 eq) is then added dropwise, and the reaction mixture is allowed to warm slowly to room temperature and stirred overnight.

-

The reaction is quenched by the slow addition of 2 M HCl at 0 °C.

-

The aqueous layer is separated and extracted with ethyl acetate (3 x 50 mL).

-

The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by recrystallization or column chromatography to yield this compound as a white solid.

Crystallization Protocol

Single crystals suitable for X-ray diffraction can be obtained by slow evaporation.

Procedure:

-

Dissolve the purified this compound in a minimum amount of a suitable solvent, such as acetone or a mixture of ethyl acetate and hexanes, at room temperature.

-

Filter the solution to remove any insoluble impurities.

-

Transfer the clear solution to a clean vial.

-

Loosely cap the vial to allow for slow evaporation of the solvent.

-

Allow the vial to stand undisturbed at room temperature for several days to a week.

-

Colorless, needle-like or prismatic crystals should form as the solvent evaporates and the solution becomes supersaturated.

-

Once a sufficient size is reached, carefully remove the crystals from the mother liquor and dry them under a gentle stream of inert gas.

Workflow Visualization

The following diagram illustrates the synthetic workflow for this compound.

References

Trifluoromethoxy-Substituted Phenylboronic Acids: A Technical Guide to Their Potential Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trifluoromethoxy-substituted phenylboronic acids are emerging as a promising class of compounds in medicinal chemistry. The unique electronic properties imparted by the trifluoromethoxy group, including high lipophilicity and metabolic stability, make these molecules attractive candidates for the development of novel therapeutics. This technical guide provides a comprehensive overview of the current understanding of the biological activities of trifluoromethoxy-substituted phenylboronic acids, with a focus on their potential as enzyme inhibitors, anticancer agents, and anti-inflammatory compounds. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes implicated signaling pathways to facilitate further research and drug development in this area.

Introduction

Phenylboronic acids have garnered significant attention in drug discovery due to their ability to form reversible covalent bonds with the active site residues of various enzymes, particularly serine proteases.[1] The introduction of a trifluoromethoxy (-OCF3) substituent onto the phenyl ring can significantly modulate the physicochemical and pharmacological properties of the parent molecule. The strong electron-withdrawing nature of the -OCF3 group can influence the Lewis acidity of the boronic acid moiety, which is crucial for its interaction with biological targets.[2] This guide explores the multifaceted biological potential of trifluoromethoxy-substituted phenylboronic acids, synthesizing available data to provide a resource for researchers in the field.

Physicochemical Properties

A study on the isomers of (trifluoromethoxy)phenylboronic acid revealed that the position of the -OCF3 group influences the acidity of the boronic acid. The meta and para isomers exhibit higher acidity compared to the unsubstituted phenylboronic acid, while the ortho isomer is the least acidic.[2] This variation in acidity can have a direct impact on the biological activity of these compounds.

Potential Biological Activities

Enzyme Inhibition

Phenylboronic acids are well-documented as inhibitors of serine proteases, a class of enzymes implicated in a wide range of physiological and pathological processes, including cancer and inflammation.[3][4][5] The boronic acid functional group acts as a transition-state analog, forming a stable, tetrahedral adduct with the catalytic serine residue in the enzyme's active site.[6] While specific kinetic data for trifluoromethoxy-substituted phenylboronic acids as serine protease inhibitors is limited in the reviewed literature, their potential in this area is significant and warrants further investigation.

Anticancer Activity